molecular formula C17H15N3O6S B2397965 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid CAS No. 1396963-24-8

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid

Cat. No.: B2397965
CAS No.: 1396963-24-8
M. Wt: 389.38
InChI Key: KJJXWLQWLLITGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid is a synthetic organic compound that features both an indole and a nitrobenzenesulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Group: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the indole derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the indole derivative with a propanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to the presence of the indole group, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole groups can interact with various enzymes and receptors in the body, potentially modulating their activity. The nitrobenzenesulfonamide group might also contribute to the compound’s biological activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propanoic acid: Lacks the nitrobenzenesulfonamide group.

    2-(4-nitrobenzenesulfonamido)propanoic acid: Lacks the indole group.

    3-(1H-indol-3-yl)-2-(benzenesulfonamido)propanoic acid: Similar but without the nitro group.

Uniqueness

The presence of both the indole and nitrobenzenesulfonamide groups in 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid makes it unique, potentially offering a combination of biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXWLQWLLITGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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